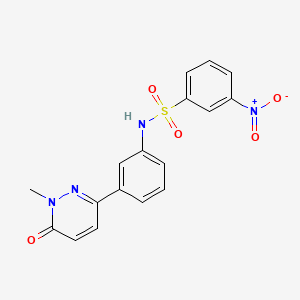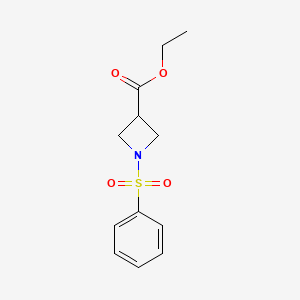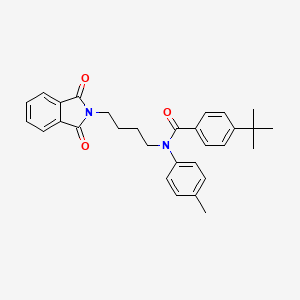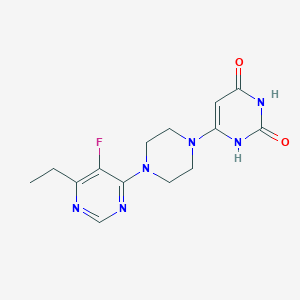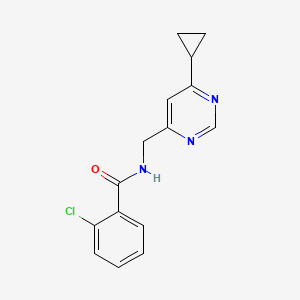![molecular formula C19H14Cl3N3O5 B2589496 3-{[(4-chlorobutanoyl)oxy]imino}-1-(2,4-dichlorobenzyl)-5-nitro-1,3-dihydro-2H-indol-2-one CAS No. 303998-02-9](/img/structure/B2589496.png)
3-{[(4-chlorobutanoyl)oxy]imino}-1-(2,4-dichlorobenzyl)-5-nitro-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-{[(4-chlorobutanoyl)oxy]imino}-1-(2,4-dichlorobenzyl)-5-nitro-1,3-dihydro-2H-indol-2-one” is a fine chemical . It is also known as [(3Z)-1-[(2,4-dichlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino 4 .
Molecular Structure Analysis
The molecular structure of this compound is complex, as indicated by its name. It contains several functional groups, including a chlorobutanoyl group, an imino group, a dichlorobenzyl group, and a nitro group . The exact arrangement of these groups within the molecule would be determined through detailed structural analysis, such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its melting point, boiling point, density, molecular formula, and molecular weight . These properties can be determined through various laboratory techniques and are essential for understanding how the compound behaves under different conditions.Scientific Research Applications
Chemical Synthesis and Properties
The compound is likely involved in research focused on the synthesis and characterization of novel organic compounds. A study by Sainsbury (1991) on 1,2-oxazines, 1,2-benzoxazines, and related compounds discusses the synthesis routes and properties of compounds with similar structural features, emphasizing the role of these compounds as intermediates in the synthesis of various organic molecules with potential applications in medicinal chemistry and material science Sainsbury, 1991.
Antioxidant Capacity and Chemical Interactions
Ilyasov et al. (2020) review the ABTS/PP decolorization assay for assessing antioxidant capacity, mentioning the significance of certain structural features in antioxidants. This context suggests that compounds with nitro groups and specific heterocyclic frameworks might exhibit interesting interactions with radicals, potentially offering insights into their utility in understanding antioxidant mechanisms or as antioxidant agents themselves Ilyasov et al., 2020.
Environmental and Health Implications
Research on oxy-PAHs (oxygenated polycyclic aromatic hydrocarbons) and their impact on the environment and health, as discussed by Clergé et al. (2019), provides a framework for investigating compounds with aromatic structures and oxygen/nitrogen functionalities. Understanding the environmental fate, toxicity, and biological effects of such compounds is critical for assessing their potential risks and benefits Clergé et al., 2019.
Pharmacokinetics and Biological Roles
The pharmacokinetics and protective roles of indoles and their derivatives in hepatic protection, as reviewed by Wang et al. (2016), highlight the importance of nitrogen-containing heterocycles in medicinal chemistry. Such studies underscore the potential biological activities of compounds with indole-like structures, suggesting avenues for research into their therapeutic applications Wang et al., 2016.
Properties
IUPAC Name |
[(Z)-[1-[(2,4-dichlorophenyl)methyl]-5-nitro-2-oxoindol-3-ylidene]amino] 4-chlorobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl3N3O5/c20-7-1-2-17(26)30-23-18-14-9-13(25(28)29)5-6-16(14)24(19(18)27)10-11-3-4-12(21)8-15(11)22/h3-6,8-9H,1-2,7,10H2/b23-18- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIJSRAVFRQTPOL-NKFKGCMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=NOC(=O)CCCCl)C(=O)N2CC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])/C(=N/OC(=O)CCCCl)/C(=O)N2CC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl3N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
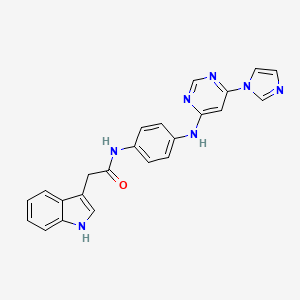
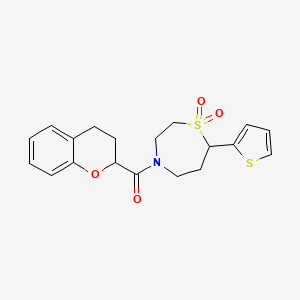
![[2-[(4-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone](/img/structure/B2589416.png)
![N-[2-(6-Chloro-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2589418.png)
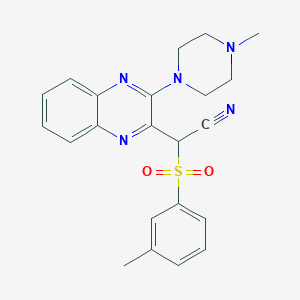
![N-(acenaphtho[1,2-d]thiazol-8-yl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2589421.png)
![2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2589422.png)
![2-[(2,4-dichlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B2589423.png)
